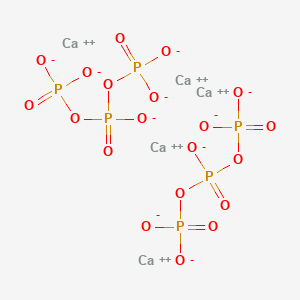
Cyanure de 4-(7-diéthylamino-3-coumarinyl)benzoyle
Vue d'ensemble
Description
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN) is a fluorescent cyanide compound that belongs to the coumarin family . It has a molecular formula of C24H20N2O2 and a molecular weight of 372.43 g/mol . It is used as a highly sensitive fluorescent derivatization reagent for alcohols in high-performance liquid chromatography .
Synthesis Analysis
DACB-CN was synthesized as a new fluorescent derivatization reagent for alcohols for use in high-performance liquid chromatography . Saturated alcohols (C8-C22) were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN .Chemical Reactions Analysis
In the context of high-performance liquid chromatography, saturated alcohols (C8-C22) were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN .Applications De Recherche Scientifique
Réactif de dérivatisation fluorescent pour les alcools
Le DACB-CN a été synthétisé comme un nouveau réactif de dérivatisation fluorescent pour les alcools à utiliser en chromatographie liquide haute performance . Les alcools saturés ont été dérivatisés avec de bons rendements pour donner les DACB-esters fluorescents correspondants . La limite de détection de l'alcool cétylique, un composé d'essai, était de 1 à 2 fmol/10 μl .
Imagerie biologique
En tant que colorant multifonctionnel, le DACB-CN peut être utilisé en imagerie biologique . Il peut aider les chercheurs à observer et à analyser les structures cellulaires .
Découverte de médicaments
Le DACB-CN peut être utilisé dans la découverte de médicaments . Il peut aider les chercheurs à suivre les biomolécules, à évaluer les fonctions cellulaires .
Distinction des types de cellules
Le DACB-CN peut être utilisé pour distinguer les types de cellules . Il peut aider les chercheurs à détecter les biomolécules .
Étude de la pathologie tissulaire
Le DACB-CN peut être utilisé pour étudier la pathologie tissulaire . Il peut aider les chercheurs à surveiller les micro-organismes .
Détection chimique
Le DACB-CN est un composé chimique polyvalent utilisé dans la recherche scientifique. Il possède des propriétés fluorescentes uniques, ce qui le rend précieux pour diverses applications telles que la détection chimique.
Mécanisme D'action
Target of Action
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide, also known as DACB-CN, is a multifunctional dye . It is primarily used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Therefore, its primary targets are the various biomolecules present in the biological systems where it is applied.
Biochemical Pathways
The specific biochemical pathways affected by DACB-CN would depend on the biomolecules it is used to tagInstead, it allows for the visualization and study of these pathways .
Result of Action
The result of DACB-CN’s action is the ability to visualize and track the movement and interactions of biomolecules within cells. This can provide valuable insights into cellular function, biomolecular interactions, and pathological changes .
Action Environment
The action, efficacy, and stability of DACB-CN can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the fluorescence intensity and stability of the dye. Therefore, these factors need to be carefully controlled during experiments to ensure reliable results .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is that it can be synthesized relatively easily and cheaply. Additionally, 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is that it is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide research. One potential direction is to further investigate the biochemical and physiological effects of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide. Additionally, further research could be done to investigate the potential applications of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide in the medical field. Furthermore, further research could be done to investigate the potential of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide as a therapeutic agent. Finally, further research could be done to investigate the potential of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide as a diagnostic tool.
Safety and Hazards
DACB-CN is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . In case of ingestion, one should rinse mouth with water, not induce vomiting, and call a doctor or Poison Control Center immediately .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide are largely defined by its role as a fluorescent derivatization reagent. It has been synthesized as a new fluorescent derivatization reagent for alcohols for use in high-performance liquid chromatography . Saturated alcohols were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN . The DACB-esters of these alcohols were clearly separated on a reversed-phase HPLC column .
Cellular Effects
As a multifunctional dye, it can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Molecular Mechanism
The molecular mechanism of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is primarily related to its role as a fluorescent derivatization reagent. It interacts with alcohols to form fluorescent DACB-esters
Propriétés
IUPAC Name |
4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHUDUIQPNVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441592 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203256-20-6 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















